molecular formula C9H12N2O3 B3283823 5-Dimethylamino-2-nitrobenzyl alcohol CAS No. 77376-04-6

5-Dimethylamino-2-nitrobenzyl alcohol

Cat. No. B3283823
Key on ui cas rn: 77376-04-6
M. Wt: 196.2 g/mol
InChI Key: ZKAHOBKUYXIJGT-UHFFFAOYSA-N
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Patent
US07301049B2

Procedure details

(5-Chloro-2,6-dinitro-phenyl)-phenyl-methanol (13) (0.5 g, 1.90 mmol) or (5-chloro-2,4-dinitro-phenyl)-phenyl-methanol (14) (0.5 g, 2.67 mmol) were treated with 2M solution of dimethylamine in methanol (6 mL) and the solution was heated in a microwave reactor (CEM Focused Microwave™ Synthesis System Model Discover) at 50-55° C. for 15 minutes. The solvent was removed in vacuo and each residue was coevaporated with dichloromethane (2×10 mL) and applied onto a column of silicagel. The column was eluted with dichloromethane/ethanol (49:1) to give compounds 17 and 18.
Name
(5-Chloro-2,6-dinitro-phenyl)-phenyl-methanol
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
(5-chloro-2,4-dinitro-phenyl)-phenyl-methanol
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+]([O-])=O)=[C:6]([CH:11](C2C=CC=CC=2)[OH:12])[C:7]=1[N+:8]([O-:10])=[O:9].ClC1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(C(C2C=CC=CC=2)O)C=1.[CH3:43][NH:44][CH3:45]>CO>[CH3:43][N:44]([CH3:45])[C:4]1[CH:3]=[CH:2][C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH2:11][OH:12])[CH:5]=1

Inputs

Step One
Name
(5-Chloro-2,6-dinitro-phenyl)-phenyl-methanol
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1[N+](=O)[O-])C(O)C1=CC=CC=C1)[N+](=O)[O-]
Name
(5-chloro-2,4-dinitro-phenyl)-phenyl-methanol
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)C(O)C1=CC=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated in a microwave reactor
CUSTOM
Type
CUSTOM
Details
(CEM Focused Microwave™ Synthesis System Model Discover) at 50-55° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
The column was eluted with dichloromethane/ethanol (49:1)

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=CC(=C(C1)CO)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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